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Compound Name:
2-Amino-6-chloro-4-

morpholinopyridine

Cat. No.: B1380965 Get Quote

An In-Depth Technical Guide to the Physical Properties of 2-Amino-6-chloro-4-
morpholinopyridine

Abstract
This technical guide provides a comprehensive overview of the known and predicted physical

properties of the heterocyclic compound 2-Amino-6-chloro-4-morpholinopyridine. Designed

for researchers, scientists, and professionals in drug development, this document synthesizes

available data from computational models and provides context through comparative analysis

with structurally similar compounds. Crucially, where experimental data is not publicly available,

this guide details the standard methodologies and validation protocols required to determine

these properties, offering a framework for laboratory characterization. The document covers

molecular structure, physicochemical data, expected spectroscopic signatures, and the

experimental workflows necessary for their validation, ensuring a blend of theoretical

knowledge and practical, field-proven insights.

Introduction and Molecular Overview
2-Amino-6-chloro-4-morpholinopyridine is a substituted pyridine derivative featuring key

functional groups that make it a valuable building block in medicinal chemistry and materials

science. The structure combines a pyridine core, an amino group, a chloro substituent, and a

morpholine moiety. This unique combination of a hydrogen bond donor (amino group), a

hydrogen bond acceptor (morpholine oxygen and pyridine nitrogen), and a reactive chloro
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group allows for diverse chemical modifications. Such scaffolds are frequently explored in the

synthesis of biologically active molecules.

This guide serves as a foundational resource for scientists working with this compound,

providing essential data for reaction planning, formulation development, and analytical method

design.

Molecular Structure and Identifiers
IUPAC Name: 6-chloro-4-morpholin-4-ylpyridin-2-amine[1][2]

CAS Number: 1285603-68-0[1][2]

Molecular Formula: C₉H₁₂ClN₃O[1][2][3]

Molecular Weight: 213.66 g/mol [1][2][3]

Canonical SMILES: C1COCCN1C2=CC(=NC(=C2)Cl)N

InChI Key: VLYQPOZBBSPQDR-UHFFFAOYSA-N[1][2]

Physicochemical Properties: Computed and
Expected Data
Direct experimental data for many physical properties of 2-Amino-6-chloro-4-
morpholinopyridine are not widely published. The following table summarizes computationally

predicted data, which provides a strong starting point for experimental design. These values

are primarily derived from the PubChem database.[1][2]
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Property Computed Value Source

Molecular Weight 213.66 g/mol PubChem[1][2]

Exact Mass 213.0668897 Da PubChem[1]

XLogP3 1.2 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
4 PubChem[1]

Rotatable Bond Count 1 PubChem[1]

Topological Polar Surface Area 51.4 Å² PubChem[1]

Heavy Atom Count 14 PubChem[1]

Expected Physical State and Appearance
While no direct report on the appearance of this specific compound is available, analogous

substituted pyridines are typically solids at room temperature. For instance, 2-Amino-6-chloro-

4-methylpyridine is an off-white to gray solid[4][5], and 2-Amino-4-chloro-6-methylpyrimidine is

a white to cream or pale yellow crystalline powder[3]. Therefore, it is reasonable to expect that

2-Amino-6-chloro-4-morpholinopyridine is a crystalline solid, likely white, off-white, or pale

yellow in color.

Melting Point: Estimation and Experimental
Determination
The melting point for this compound has not been experimentally reported in available

literature. However, we can look at related structures for an approximate range:

2-Amino-6-chloropyridine: 67-75 °C[6]

2-Amino-4-chloro-6-methylpyrimidine: 183-186 °C

The presence of the morpholine group and the specific substitution pattern will influence the

crystal lattice energy, making a precise prediction difficult. The melting point must be
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determined experimentally.

The determination of a sharp melting range is a primary indicator of purity.

Sample Preparation: A small quantity of the dry crystalline compound is packed into a

capillary tube to a depth of 2-3 mm.

Instrumentation: A calibrated digital melting point apparatus is used.

Measurement:

A rapid heating ramp (10-20 °C/min) is used to find an approximate melting range.

A second, fresh sample is then heated to about 20 °C below the approximate melting

point.

The heating rate is slowed to 1-2 °C/min to allow for thermal equilibrium.

Data Recording: The temperature at which the first liquid drop appears (onset) and the

temperature at which the entire sample becomes a clear liquid (clear point) are recorded. A

pure compound should exhibit a sharp melting range of 1-2 °C.

Solubility Profile: Prediction and Experimental Protocol
The solubility is predicted based on its functional groups. The morpholine and amino groups

can engage in hydrogen bonding, suggesting potential solubility in polar protic solvents. The

pyridine ring and chloro-substituent add some nonpolar character.

Predicted Solubility: Likely soluble in polar organic solvents such as methanol, ethanol,

dimethyl sulfoxide (DMSO), and chloroform. For example, the related compound 2-Amino-6-

chloro-3-nitropyridine is soluble in DMSO and chloroform[7]. It is expected to have low

solubility in water and nonpolar solvents like hexanes.

Preparation: Add approximately 10 mg of the compound to a series of test tubes.

Solvent Addition: Add 1 mL of a test solvent (e.g., water, methanol, ethanol, acetone, ethyl

acetate, dichloromethane, DMSO, hexanes) to each tube.
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Observation: Agitate the mixture at room temperature for 1-2 minutes. Observe for

dissolution.

Heating: If not soluble at room temperature, gently warm the mixture to assess temperature-

dependent solubility.

Classification: Classify as "soluble," "sparingly soluble," or "insoluble" for each solvent. This

provides a practical guide for selecting solvents for reactions, purification, and analysis.

Workflow for Physicochemical Characterization
The following diagram outlines the logical flow for the initial characterization of a new chemical

entity like 2-Amino-6-chloro-4-morpholinopyridine.
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Caption: Workflow for physical property determination.

Spectroscopic Characterization: Expected
Signatures
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Spectroscopic analysis is essential for confirming the molecular structure. Below are the

predicted features for 2-Amino-6-chloro-4-morpholinopyridine.

¹H NMR Spectroscopy
Amino Protons (-NH₂): A broad singlet is expected, typically in the range of δ 4.5-6.5 ppm. Its

chemical shift can be concentration-dependent and the signal may exchange with D₂O.

Pyridine Ring Protons: Two singlets (or narrow doublets with a small meta-coupling) are

expected in the aromatic region (δ 6.0-8.0 ppm), corresponding to the protons at the C3 and

C5 positions.

Morpholine Protons: Two distinct signals, each integrating to 4 protons, are expected. These

will likely appear as triplets or complex multiplets. The protons adjacent to the oxygen (-O-

CH₂-) will be downfield (approx. δ 3.7-3.9 ppm) compared to the protons adjacent to the

nitrogen (-N-CH₂-) (approx. δ 3.2-3.4 ppm).

¹³C NMR Spectroscopy
Pyridine Ring Carbons: Five signals are expected. The carbon atoms attached to nitrogen

and chlorine will be significantly shifted.

Morpholine Carbons: Two signals are expected for the morpholine carbons, one for the

carbons adjacent to oxygen and one for those adjacent to nitrogen.

FT-IR Spectroscopy
N-H Stretching: The amino group should exhibit two characteristic absorption bands in the

region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H

stretches from the morpholine ring will be just below 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic ring vibrations are expected in the 1400-1600 cm⁻¹

region.

C-O Stretching: A strong band for the morpholine C-O-C ether stretch is expected around

1115 cm⁻¹.
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C-Cl Stretching: A band in the fingerprint region, typically 600-800 cm⁻¹, can be attributed to

the C-Cl bond.

Mass Spectrometry
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak. Due to the

presence of chlorine, a characteristic isotopic pattern will be observed: a peak for [M]⁺ (with

³⁵Cl) and a peak for [M+2]⁺ (with ³⁷Cl) in an approximate 3:1 ratio of intensity. The expected

m/z for the monoisotopic molecular ion is 213.07.

Workflow for Spectroscopic Analysis
The following diagram illustrates the standard workflow for comprehensive structural

elucidation using spectroscopy.
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Caption: Workflow for spectroscopic structure validation.

Conclusion
2-Amino-6-chloro-4-morpholinopyridine is a compound with significant potential as a

chemical intermediate. While comprehensive experimental data on its physical properties is

limited in the public domain, this guide provides a robust framework for its characterization. By

synthesizing computational predictions, comparing with analogous structures, and detailing

standardized experimental protocols, researchers are equipped with the necessary information

to confidently handle, analyze, and utilize this compound in their work. The methodologies

described herein represent the gold standard for ensuring the scientific integrity and validity of

data generated for any new chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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